An In-depth Technical Guide to (2,4-Dichlorophenyl)methanesulfonyl chloride
An In-depth Technical Guide to (2,4-Dichlorophenyl)methanesulfonyl chloride
CAS Number: 88691-50-3
This technical guide provides a comprehensive overview of (2,4-Dichlorophenyl)methanesulfonyl chloride, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Chemical and Physical Properties
(2,4-Dichlorophenyl)methanesulfonyl chloride is a solid at room temperature. Its chemical and physical properties are summarized in the table below, compiled from various sources.
| Property | Value | Reference |
| CAS Number | 88691-50-3 | [1] |
| Molecular Formula | C₇H₅Cl₃O₂S | [1] |
| Molecular Weight | 259.54 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity | Typically ≥97% | |
| IUPAC Name | (2,4-dichlorophenyl)methanesulfonyl chloride | [1] |
| Synonyms | 2,4-Dichlorobenzylsulfonyl chloride | [1] |
| Melting Point | Not explicitly available | |
| Boiling Point | Not explicitly available | |
| Density | Not explicitly available | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane and toluene, and reactive with water, alcohols, and amines. | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of (2,4-Dichlorophenyl)methanesulfonyl chloride.
| Spectroscopic Data | Key Features |
| GC-MS | m/z top peak: 159, m/z 2nd highest: 161. |
| FTIR | Characteristic strong absorption bands for S=O asymmetric and symmetric stretching. |
| ¹H NMR | Signals in the aromatic region corresponding to the three protons on the dichlorophenyl ring. A signal corresponding to the methylene (-CH₂-) protons adjacent to the sulfonyl chloride group. |
| ¹³C NMR | Distinct signals for the carbon atoms of the benzene ring and the methylene carbon. |
Synthesis
Caption: General synthesis workflow for (2,4-Dichlorophenyl)methanesulfonyl chloride.
Experimental Protocol: General Synthesis of Arylmethanesulfonyl Chlorides
This protocol is a general procedure that can be adapted for the synthesis of (2,4-Dichlorophenyl)methanesulfonyl chloride from its corresponding sulfonic acid.
Materials:
-
(2,4-Dichlorophenyl)methanesulfonic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend (2,4-Dichlorophenyl)methanesulfonic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF to the suspension.
-
Slowly add thionyl chloride (or oxalyl chloride) (1.5 - 2.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude (2,4-Dichlorophenyl)methanesulfonyl chloride can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.
Reactivity and Applications in Organic Synthesis
(2,4-Dichlorophenyl)methanesulfonyl chloride is a versatile reagent primarily used for the introduction of the (2,4-dichlorophenyl)methylsulfonyl group into various molecules. Its high reactivity stems from the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of sulfonamides and sulfonate esters, which are important functional groups in many biologically active compounds.
Caption: General reaction pathways of (2,4-Dichlorophenyl)methanesulfonyl chloride.
Experimental Protocol: Synthesis of Sulfonamides
This protocol describes a general method for the reaction of (2,4-Dichlorophenyl)methanesulfonyl chloride with primary or secondary amines.[1]
Materials:
-
(2,4-Dichlorophenyl)methanesulfonyl chloride
-
Primary or secondary amine
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM.
-
Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of (2,4-Dichlorophenyl)methanesulfonyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM. Combine the organic layers and wash with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography or recrystallization.
Experimental Protocol: Synthesis of Sulfonate Esters
This protocol provides a general method for the reaction of (2,4-Dichlorophenyl)methanesulfonyl chloride with alcohols or phenols.[3]
Materials:
-
(2,4-Dichlorophenyl)methanesulfonyl chloride
-
Alcohol or phenol
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask, dissolve the alcohol or phenol (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine or triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add (2,4-Dichlorophenyl)methanesulfonyl chloride (1.2 eq) to the solution.
-
Stir the reaction at 0 °C for 4 hours or at room temperature if the reaction is slow. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude sulfonate ester, which can be further purified by chromatography or recrystallization.
Safety Information
(2,4-Dichlorophenyl)methanesulfonyl chloride is a reactive and potentially hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[1] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is sensitive to moisture and will hydrolyze.
Conclusion
(2,4-Dichlorophenyl)methanesulfonyl chloride is a valuable synthetic intermediate. The information provided in this technical guide, including its properties, synthesis, and reactivity, should serve as a useful resource for researchers and scientists working with this compound. The detailed experimental protocols offer a starting point for its use in the synthesis of novel sulfonamides and sulfonate esters with potential applications in drug discovery and materials science.



